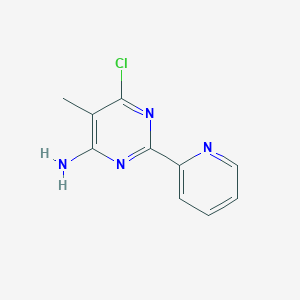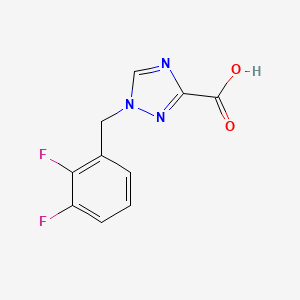
6-Chloro-5-méthyl-2-(pyridin-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . In another study, 2,4-Dichloro-6-methylpyrimidine underwent a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Applications De Recherche Scientifique
Chimie Médicinale
En chimie médicinale, ce composé sert de brique élémentaire pour créer des molécules ayant des effets thérapeutiques potentiels. Sa structure est propice à la liaison avec diverses cibles biologiques, ce qui peut être exploité pour développer de nouveaux médicaments. Par exemple, des dérivés de ce composé ont été étudiés pour leurs propriétés fongicides, indiquant un potentiel pour le développement de nouveaux agents antifongiques .
Agriculture
Les dérivés de « 6-Chloro-5-méthyl-2-(pyridin-2-yl)pyrimidin-4-amine » ont montré des promesses en agriculture comme fongicides. Ils offrent un nouveau mode d'action qui diffère des fongicides existants, ce qui est crucial pour la gestion de la résistance aux pesticides. Certains dérivés ont démontré une efficacité supérieure dans le contrôle de la rouille du maïs par rapport aux fongicides traditionnels .
Science des Matériaux
En science des matériaux, les dérivés du composé peuvent être utilisés pour synthétiser de nouveaux matériaux possédant des propriétés spécifiques. Par exemple, l'introduction de chaînes latérales hydrophobes peut améliorer l'affinité de liaison à certains récepteurs, ce qui est bénéfique pour créer des matériaux ayant des fonctionnalités ciblées .
Sciences de l'Environnement
Les applications environnementales de ce composé sont liées à son rôle dans la synthèse d'agrochimiques. En tant qu'inhibiteur de la nitrification, il peut potentiellement réduire l'impact environnemental du ruissellement excessif d'azote, ce qui est une préoccupation majeure dans les pratiques agricoles .
Biochimie
En biochimie, le composé est précieux pour étudier les interactions protéiques et l'inhibition enzymatique. Ses dérivés peuvent inhiber diverses kinases, qui sont des enzymes jouant un rôle crucial dans la signalisation cellulaire. Cette inhibition est essentielle pour comprendre et traiter des maladies comme le cancer .
Pharmacologie
Pharmacologiquement, « this compound » est un précurseur dans la synthèse d'inhibiteurs de la tyrosine kinase. Ces inhibiteurs sont cruciaux dans le traitement de la leucémie myéloïde chronique (LMC) et d'autres cancers, car ils peuvent bloquer des voies de signalisation spécifiques qui favorisent la croissance tumorale .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition leads to a reduction in collagen deposition, making it a potential candidate for antifibrotic therapies. Additionally, 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine interacts with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), further influencing cellular processes related to fibrosis .
Cellular Effects
The effects of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. In hepatic stellate cells, this compound has been shown to inhibit collagen synthesis and reduce the expression of collagen type I alpha 1 (COL1A1) protein . This inhibition is crucial in preventing liver fibrosis. Moreover, 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine affects cell signaling pathways, including those mediated by transforming growth factor-β1 (TGF-β1), which plays a role in fibrosis and other cellular processes .
Molecular Mechanism
At the molecular level, 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, leading to decreased collagen synthesis . Additionally, it interacts with VEGFR-2 and PDGF-β, inhibiting their signaling pathways and reducing fibrosis . The compound also affects gene expression by modulating the activity of transcription factors involved in fibrosis and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that continuous exposure to 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine can lead to sustained inhibition of collagen synthesis and reduced fibrosis in vitro .
Dosage Effects in Animal Models
The effects of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions with glucuronic acid or sulfate facilitate its excretion . The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, potentially enhancing its therapeutic effects . This accumulation may also lead to toxicity in certain tissues, necessitating careful monitoring of its distribution .
Subcellular Localization
The subcellular localization of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, the compound may be directed to specific cellular compartments or organelles through targeting signals, further modulating its effects .
Propriétés
IUPAC Name |
6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQLSMNKWQRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)
![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)
![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)
![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)
![Ethyl 4-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484968.png)
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484969.png)



![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484974.png)
![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
